molecular formula C16H10N2O4 B2407284 7-(3-carboxypyridin-2-yl)-5lambda5-quinolizin-5-ylium-1-carboxylate CAS No. 399017-38-0

7-(3-carboxypyridin-2-yl)-5lambda5-quinolizin-5-ylium-1-carboxylate

Cat. No.: B2407284
CAS No.: 399017-38-0
M. Wt: 294.266
InChI Key: OTFRYTIUOCMXQG-UHFFFAOYSA-N
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Description

7-(3-carboxypyridin-2-yl)-5lambda5-quinolizin-5-ylium-1-carboxylate is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is known for its unique structure, which includes both pyridine and quinolizinium moieties, making it a subject of interest for various research fields.

Preparation Methods

The synthesis of 7-(3-carboxypyridin-2-yl)-5lambda5-quinolizin-5-ylium-1-carboxylate involves multiple steps, typically starting with the preparation of the pyridine and quinolizinium precursors. These precursors are then subjected to a series of reactions, including condensation and cyclization, under controlled conditions to form the final product . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

7-(3-carboxypyridin-2-yl)-5lambda5-quinolizin-5-ylium-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-(3-carboxypyridin-2-yl)-5lambda5-quinolizin-5-ylium-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 7-(3-carboxypyridin-2-yl)-5lambda5-quinolizin-5-ylium-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

7-(3-carboxypyridin-2-yl)-5lambda5-quinolizin-5-ylium-1-carboxylate can be compared with other similar compounds, such as:

    Pyridine derivatives: These compounds share the pyridine moiety and exhibit similar chemical properties and reactivity.

    Quinolizinium derivatives: These compounds share the quinolizinium moiety and are studied for their unique structural and functional characteristics.

The uniqueness of this compound lies in its combination of both pyridine and quinolizinium moieties, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-(3-carboxypyridin-2-yl)quinolizin-5-ium-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O4/c19-15(20)11-4-2-8-18-9-10(5-6-13(11)18)14-12(16(21)22)3-1-7-17-14/h1-9H,(H-,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFRYTIUOCMXQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=C[N+]3=CC=CC(=C3C=C2)C(=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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